molecular formula C16H24BrNO B13725686 1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13725686
M. Wt: 326.27 g/mol
InChI Key: QSYJLBKXFABELF-UHFFFAOYSA-N
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Description

1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C12H16BrNO It is characterized by a cyclobutyl ring substituted with a 5-bromo-2-methoxyphenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 5-Bromo-2-methoxyphenyl Group: This step involves the bromination and methoxylation of a phenyl ring, followed by its attachment to the cyclobutyl ring.

    Attachment of the Butylamine Chain:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of enzymes involved in various biochemical pathways.

    Modulation of Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]methanamine: Similar structure with a methanamine group instead of a butylamine chain.

    1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-propylamine: Similar structure with a propylamine chain instead of a butylamine chain.

Uniqueness

1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific substitution pattern and the presence of both a cyclobutyl ring and a butylamine chain. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H24BrNO

Molecular Weight

326.27 g/mol

IUPAC Name

1-[1-(5-bromo-2-methoxyphenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C16H24BrNO/c1-11(2)9-15(18)16(7-4-8-16)13-10-12(17)5-6-14(13)19-3/h5-6,10-11,15H,4,7-9,18H2,1-3H3

InChI Key

QSYJLBKXFABELF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=C(C=CC(=C2)Br)OC)N

Origin of Product

United States

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